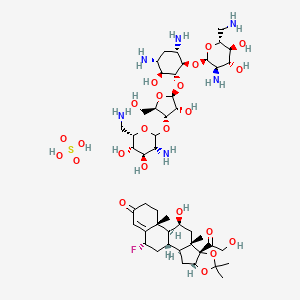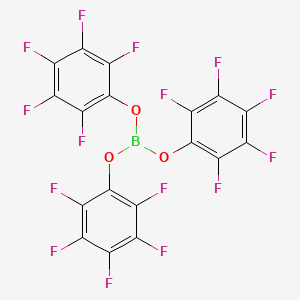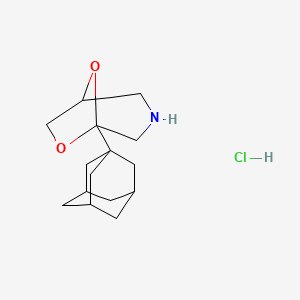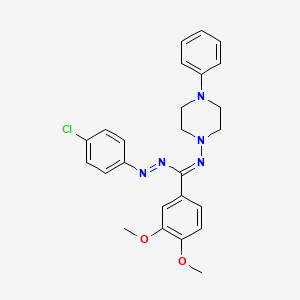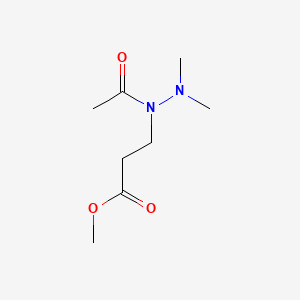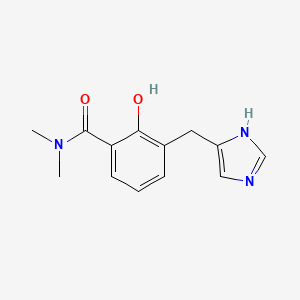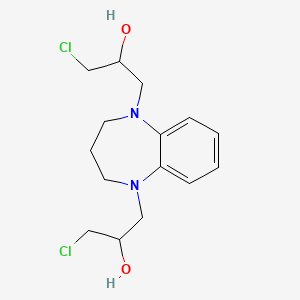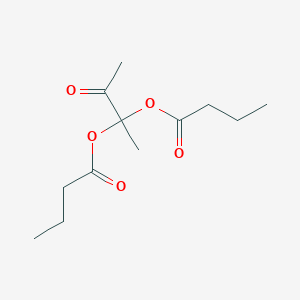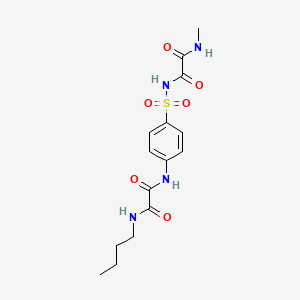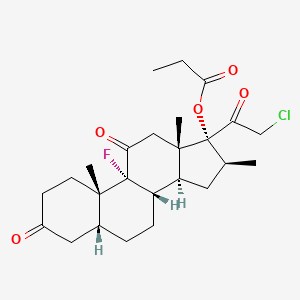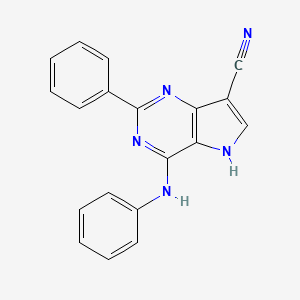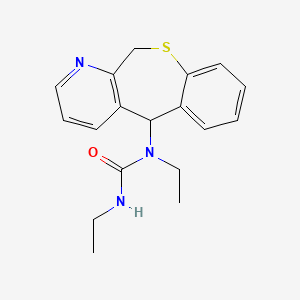
N-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-N,N'-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothiepino-pyridine core, which is fused with a diethylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
The synthesis of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiepino-Pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepino-pyridine core. Common reagents used in this step include sulfur-containing compounds and pyridine derivatives.
Introduction of the Diethylurea Moiety: The diethylurea group is introduced through a reaction with diethylamine and an appropriate isocyanate derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against specific targets, making it useful in the design of new therapeutic agents.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The interaction with these targets can modulate biochemical pathways, leading to the desired therapeutic outcome. The exact molecular targets and pathways involved can vary based on the specific biological activity of the compound.
類似化合物との比較
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylurea can be compared with other similar compounds, such as:
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-dimethylurea: This compound has a similar core structure but features a dimethylurea moiety instead of a diethylurea group. The difference in the alkyl groups can lead to variations in chemical properties and biological activity.
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylthiourea: This compound contains a thiourea group instead of a urea group. The presence of sulfur in the thiourea group can influence the compound’s reactivity and interactions with biological targets.
1-(5,11-Dihydro(1)benzothiepino(3,4-b)pyridin-5-yl)-1,3-diethylcarbamimidic acid: This compound features a carbamimidic acid group, which can affect its chemical and biological properties compared to the urea derivative.
特性
CAS番号 |
96020-51-8 |
|---|---|
分子式 |
C18H21N3OS |
分子量 |
327.4 g/mol |
IUPAC名 |
1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-1,3-diethylurea |
InChI |
InChI=1S/C18H21N3OS/c1-3-19-18(22)21(4-2)17-13-9-7-11-20-15(13)12-23-16-10-6-5-8-14(16)17/h5-11,17H,3-4,12H2,1-2H3,(H,19,22) |
InChIキー |
XXDUQGDVTBUPJY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(CC)C1C2=C(CSC3=CC=CC=C13)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



